molecular formula C18H16FNO2 B303003 N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide

N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide

Cat. No. B303003
M. Wt: 297.3 g/mol
InChI Key: JSMIVPHTYGQDHI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide, also known as FPPP, is a chemical compound that has been widely studied for its potential use in scientific research. FPPP belongs to the class of amides and is a derivative of phenylacrylic acid.

Mechanism of Action

N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide acts as a selective dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine by neurons in the brain. This leads to an increase in dopamine levels in the synapse, which can have various effects on behavior and physiology. Additionally, N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide have been studied extensively in animal models. N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide has been found to increase locomotor activity and induce stereotypic behaviors in rats, which suggests that it has a stimulant-like effect on the brain. Additionally, N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide has been found to decrease body temperature and increase heart rate in rats, which suggests that it has cardiovascular effects.

Advantages and Limitations for Lab Experiments

N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide has several advantages as a research tool, including its selectivity for the dopamine transporter and its anti-inflammatory properties. However, N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide also has limitations, including its potential for abuse and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide. One area of interest is the potential use of N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide in the treatment of inflammatory diseases. Another area of interest is the development of N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide analogs with improved selectivity and reduced toxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide and its potential for abuse.
Conclusion:
N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide is a chemical compound that has been widely studied for its potential use in scientific research. It acts as a selective dopamine transporter inhibitor and has anti-inflammatory properties. N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide has several advantages as a research tool, including its selectivity for the dopamine transporter and its anti-inflammatory properties. However, N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide also has limitations, including its potential for abuse and its potential for toxicity at high doses. There are several future directions for research on N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide, including the potential use of N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide in the treatment of inflammatory diseases and the development of N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide analogs with improved selectivity and reduced toxicity.

Synthesis Methods

The synthesis of N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide involves the reaction of 4-fluorocinnamic acid with propanoyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide. This synthesis method has been found to be efficient and yields high-quality N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide.

Scientific Research Applications

N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide has been studied for its potential use in various scientific research fields, including neuroscience, pharmacology, and toxicology. N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide has been shown to act as a selective dopamine transporter inhibitor, which makes it a potential tool for studying the dopamine system in the brain. Additionally, N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

properties

Product Name

N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

N-[3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl]propanamide

InChI

InChI=1S/C18H16FNO2/c1-2-18(22)20-16-5-3-4-14(12-16)17(21)11-8-13-6-9-15(19)10-7-13/h3-12H,2H2,1H3,(H,20,22)/b11-8+

InChI Key

JSMIVPHTYGQDHI-DHZHZOJOSA-N

Isomeric SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)F

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)F

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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